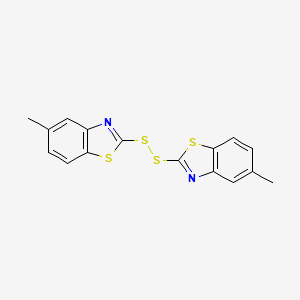![molecular formula C17H10O3S B14266236 6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione CAS No. 138168-40-8](/img/no-structure.png)
6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione is a complex organic compound characterized by its unique structural features It contains a phenylsulfanyl group attached to a benzo[7]annulene ring system with three ketone functionalities at positions 1, 4, and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[7]annulene core, followed by the introduction of the phenylsulfanyl group and the ketone functionalities. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols or other reduced forms.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione involves its interaction with molecular targets and pathways within biological systems. The phenylsulfanyl group and ketone functionalities play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
6-Phenylsulfanylbenzo[7]annulene-1,4-dione: Similar structure but with two ketone groups.
6-Phenylsulfanylbenzo[7]annulene-1,4,7,10-tetraone: Contains an additional ketone group.
6-Phenylsulfanylbenzo[7]annulene-1,4,7-triol: The ketone groups are replaced with hydroxyl groups.
Uniqueness
6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
| 138168-40-8 | |
Molecular Formula |
C17H10O3S |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
6-phenylsulfanylbenzo[7]annulene-1,4,7-trione |
InChI |
InChI=1S/C17H10O3S/c18-14-8-9-15(19)13-10-17(16(20)7-6-12(13)14)21-11-4-2-1-3-5-11/h1-10H |
InChI Key |
UNYVVXCBULOCHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=CC2=O)C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)
![Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-](/img/structure/B14266195.png)

